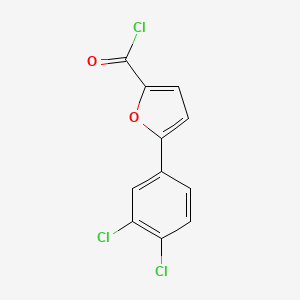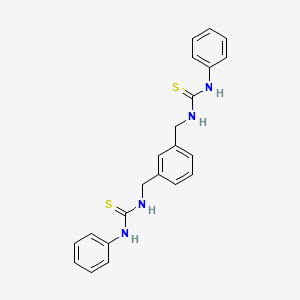
Proflazepam
Vue d'ensemble
Description
Le proflazepam est un dérivé de benzodiazépine connu pour ses propriétés sédatives, anticonvulsivantes et myorelaxantes . Il est chimiquement identifié comme étant la 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophényl)-3H-1,4-benzodiazépin-2-one . Ce composé a été étudié pour ses effets thérapeutiques potentiels et son interaction avec les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le proflazepam peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-amino-5-chlorobenzophénone avec la glycine pour former l'intermédiaire 2-amino-5-chlorobenzophénone glycine . Cet intermédiaire est ensuite cyclisé pour former la structure cyclique benzodiazépine.
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les réactions et les étapes de purification telles que la recristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le proflazepam subit diverses réactions chimiques, notamment:
Oxydation : Le this compound peut être oxydé pour former son dérivé N-oxyde correspondant.
Réduction : La réduction du this compound peut conduire à la formation de son dérivé dihydro.
Substitution : Le this compound peut subir des réactions de substitution, en particulier aux positions chloro et fluorophényle.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Dérivé N-oxyde du this compound.
Réduction : Dérivé dihydro du this compound.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Biologie : Enquêté pour ses effets sur les récepteurs GABA et son potentiel comme agent neuroprotecteur.
Industrie : Utilisé dans le développement de nouveaux médicaments à base de benzodiazépines.
Mécanisme d'action
Le this compound exerce ses effets en se liant au site de la benzodiazépine sur le récepteur GABA-A, améliorant les effets inhibiteurs du GABA . Cela conduit à une augmentation de l'afflux d'ions chlorure dans les neurones, entraînant une hyperpolarisation et une réduction de l'excitabilité neuronale . Les cibles moléculaires comprennent les sous-unités alpha, bêta et gamma du récepteur GABA-A .
Applications De Recherche Scientifique
Mécanisme D'action
Proflazepam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA . This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . The molecular targets include the alpha, beta, and gamma subunits of the GABA-A receptor .
Comparaison Avec Des Composés Similaires
Composés similaires
Diazepam : Une autre benzodiazépine avec des propriétés sédatives et anxiolytiques similaires.
Lorazepam : Connu pour ses effets anxiolytiques à action courte.
Clonazepam : Utilisé principalement pour ses propriétés anticonvulsivantes.
Unicité du proflazepam
Le this compound est unique en raison de sa structure chimique spécifique, qui comprend un groupe 2,3-dihydroxypropyle et un groupe fluorophényle . Cette structure contribue à son profil pharmacologique distinct et à son potentiel pour des applications thérapeutiques spécifiques .
Propriétés
Numéro CAS |
52829-30-8 |
|---|---|
Formule moléculaire |
C18H16ClFN2O3 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H16ClFN2O3/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)21-8-17(25)22(16)9-12(24)10-23/h1-7,12,23-24H,8-10H2 |
Clé InChI |
RCDQRWWSKKYAJG-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |
SMILES canonique |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)


![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)



![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)





